molecular formula C13H21NO B2525027 [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol CAS No. 2137771-46-9

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol

Cat. No. B2525027
CAS RN: 2137771-46-9
M. Wt: 207.317
InChI Key: YJHBHHOVZGKSHS-UHFFFAOYSA-N
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Description

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMPPM and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridinyl methanol derivatives, have been explored. These complexes have shown applications in catalytic oligomerization of ethylene, demonstrating significant activity and selectivity in producing dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
  • Research on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes includes the preparation of oligothiophenes bearing pyridinyl segments. These compounds exhibit stability in air and organic solvents, which could be important for applications in electronic materials (Chahma, Riopel, & Arteca, 2021).

Catalysis and Material Science

  • Studies on dinuclear complexes with chloride-bridged octahedral complexes, including pyridinyl methanol ligands, have provided insights into their structure and potential uses in ethylene oligomerization, showing high catalytic efficiency (Kermagoret & Braunstein, 2008).
  • Research on the experimental and statistical mechanical studies of heats of dilution of alkanols in pyridine derivatives has led to insights into molecular interactions, which are crucial for designing solvent systems in chemical processes (Heintz, Wandschneider, Lüning, & Marczak, 2006).

Advanced Applications

  • Enantioselective Michael addition reactions facilitated by pyrrolidinemethanols have been studied for their efficiency in producing high-yield products. This research is significant for asymmetric synthesis, a key area in material science and pharmaceuticals (Lattanzi, 2006).

properties

IUPAC Name

[6-(2,4-dimethylpentan-3-yl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)13(10(3)4)12-6-5-11(8-15)7-14-12/h5-7,9-10,13,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBHHOVZGKSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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